molecular formula C14H14N6O2 B2868834 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide CAS No. 2034415-45-5

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide

Cat. No.: B2868834
CAS No.: 2034415-45-5
M. Wt: 298.306
InChI Key: ABQWCTWPVVBCFR-UHFFFAOYSA-N
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Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted with an ethoxy group at position 8 and a nicotinamide moiety attached via a methylene bridge at position 2.

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-2-22-14-12-19-18-11(20(12)7-6-16-14)9-17-13(21)10-4-3-5-15-8-10/h3-8H,2,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQWCTWPVVBCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide typically involves multiple steps, starting with the construction of the triazolopyrazine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups[_{{{CITATION{{{_1{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Process optimization and quality control are crucial to ensure the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions: N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-. These reactions are often used to modify the compound or to synthesize derivatives with different biological activities.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound has shown potential biological activities, including antibacterial and antifungal properties[_{{{CITATION{{{_1{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-. It has been studied for its ability to inhibit the growth of various microorganisms, making it a candidate for the development of new antimicrobial agents.

Medicine: In the field of medicine, this compound has been investigated for its potential therapeutic applications. It has been shown to exhibit anticancer properties by targeting specific molecular pathways involved in cancer cell proliferation and survival.

Industry: In industry, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the synthesis of advanced materials and the production of fine chemicals.

Mechanism of Action

The mechanism by which N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide exerts its effects involves the interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases or bind to receptors involved in cell signaling, resulting in the suppression of cancer cell growth or the inhibition of microbial infections.

Comparison with Similar Compounds

Core Scaffold Variations

The [1,2,4]triazolo[4,3-a]pyrazine core is shared among several compounds, but substituents and appended groups significantly influence activity:

Compound Name Core Structure Position 8 Substituent Position 3 Substituent Key Functional Group
Target Compound [1,2,4]triazolo[4,3-a]pyrazine Ethoxy Nicotinamide-methyl Nicotinamide
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide [1,2,4]triazolo[4,3-a]pyrazine Methoxy Benzothiadiazole-carboxamide-methyl Benzothiadiazole-carboxamide
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide [1,2,4]triazolo[4,3-a]pyridine N/A Sulfonamide-ethyl Sulfonamide
ω-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxylic acids [1,2,4]triazolo[4,3-a]pyrazine Oxo Carboxylic acid/amide Carboxylic acid/amide

Key Observations :

  • Ethoxy vs.
  • Nicotinamide vs. Sulfonamide/Benzothiadiazole : The nicotinamide group could engage in hydrogen bonding or NAD+-related enzyme interactions, whereas sulfonamides and benzothiadiazoles often target proteases or kinases .

Key Observations :

  • CDI (carbonyldiimidazole) activation is a common high-yield method for attaching amide/carboxamide groups, as seen in both the target compound’s inferred synthesis and ω-amides .
  • Solvent-free conditions (e.g., for pyrazolo-triazolo-pyrimidines) offer environmental and efficiency advantages .

Key Observations :

  • The antimalarial activity of sulfonamide analogues highlights the scaffold’s versatility .
  • PASS predictions for ω-amides suggest the target compound may share cytotoxicity or metabolic regulatory effects .
  • Nicotinamide’s role in NAD+ metabolism could position the target compound for oncology or metabolic disease applications.

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide is a compound belonging to the triazolo[4,3-a]pyrazine class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a triazolo-pyrazine core with an ethoxy group and a nicotinamide moiety. The synthesis typically involves multi-step organic reactions that include the cyclization of appropriate precursors and subsequent alkylation processes. For example, the triazolo-pyrazine core can be synthesized through cyclization under acidic or basic conditions, followed by the introduction of the ethoxy group using ethyl halides in the presence of a base like potassium carbonate.

Anticancer Properties

Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit significant anticancer activity. Specifically, compounds within this class have been identified as dual inhibitors of c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2), both critical targets in cancer therapy. These interactions can lead to the inhibition of tumor growth and metastasis . A study demonstrated that certain analogs showed promising results in inhibiting cell proliferation in various human cancer cell lines, suggesting their potential as therapeutic agents .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Studies have shown moderate to good antibacterial activity against several strains of bacteria, indicating its potential use in treating bacterial infections . The mechanism behind this activity may involve interference with bacterial cell wall synthesis or inhibition of specific bacterial enzymes.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties as well. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This activity positions it as a candidate for developing treatments for inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Study : A study involving various cancer cell lines reported IC50 values indicating potent inhibition of cell growth. The compound was particularly effective against breast and lung cancer cells.
  • Antibacterial Assessment : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus.
  • Inflammatory Response : In animal models of inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of c-Met and VEGFR-2
AntibacterialModerate to good activity against bacteria
Anti-inflammatoryModulation of cytokines and inflammatory pathways

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